3-Furancarboxylic acid, 4-[2-(4-fluorophenyl)-1-methyl-2-oxoethyl]tetrahydro-5,5-dimethyl-2-oxo-, ethyl ester
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Overview
Description
ETHYL 4-[2-(4-FLUOROPHENYL)-1-METHYL-2-OXOETHYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorophenyl group, a methyl group, and a tetrahydrofuran ring
Preparation Methods
The synthesis of ETHYL 4-[2-(4-FLUOROPHENYL)-1-METHYL-2-OXOETHYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE typically involves multiple stepsThe final step involves the formation of the tetrahydrofuran ring and the esterification to form the ethyl ester .
Industrial production methods may vary, but they generally involve similar steps with optimization for large-scale synthesis. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
ETHYL 4-[2-(4-FLUOROPHENYL)-1-METHYL-2-OXOETHYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields .
Scientific Research Applications
ETHYL 4-[2-(4-FLUOROPHENYL)-1-METHYL-2-OXOETHYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(4-FLUOROPHENYL)-1-METHYL-2-OXOETHYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE involves its interaction with specific molecular targets. The fluorophenyl group allows for strong binding to hydrophobic pockets in proteins, while the oxoethyl and tetrahydrofuran groups facilitate interactions with polar and nonpolar regions of the target molecules . These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
ETHYL 4-[2-(4-FLUOROPHENYL)-1-METHYL-2-OXOETHYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE can be compared with similar compounds such as:
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound also contains a fluorophenyl group and is used as a PPAR agonist.
1-Ethynyl-4-fluorobenzene: Another fluorophenyl derivative, used in polymerization reactions.
(4-Ethyl-2-fluorophenyl)methanamine: A simpler fluorophenyl compound with applications in medicinal chemistry.
The uniqueness of ETHYL 4-[2-(4-FLUOROPHENYL)-1-METHYL-2-OXOETHYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE lies in its combination of functional groups, which confer specific reactivity and biological activity not found in simpler analogs .
Properties
Molecular Formula |
C18H21FO5 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 4-[1-(4-fluorophenyl)-1-oxopropan-2-yl]-5,5-dimethyl-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C18H21FO5/c1-5-23-16(21)13-14(18(3,4)24-17(13)22)10(2)15(20)11-6-8-12(19)9-7-11/h6-10,13-14H,5H2,1-4H3 |
InChI Key |
GSSICZSHQGGGDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(OC1=O)(C)C)C(C)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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